肌醇-d6

描述

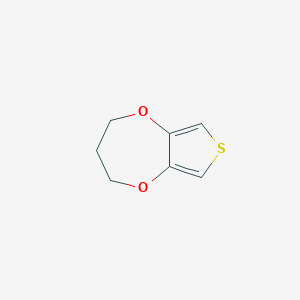

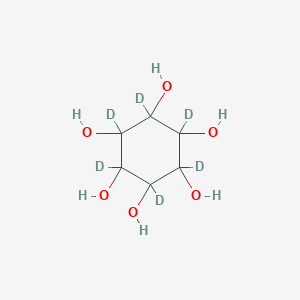

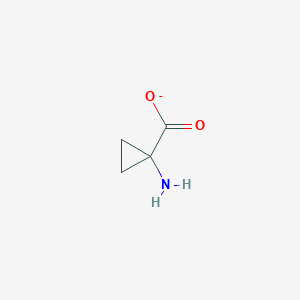

myo-Inositol-d6: is a deuterated form of myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

科学研究应用

Chemistry: : In chemistry, myo-Inositol-d6 is used as a tracer in NMR spectroscopy and mass spectrometry to study molecular structures and dynamics. Its deuterated form provides enhanced sensitivity and resolution in these analytical techniques .

Biology: : In biological research, myo-Inositol-d6 is used to investigate cellular processes and metabolic pathways. It serves as a stable isotope-labeled compound to trace the incorporation and transformation of inositol in various biological systems .

Medicine: : In medicine, myo-Inositol-d6 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of inositol-based drugs. It also plays a role in studying the effects of inositol on various diseases, including metabolic disorders and neurological conditions .

Industry: : In the industrial sector, myo-Inositol-d6 is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of deuterated compounds and in the study of reaction mechanisms .

作用机制

Target of Action

Myo-Inositol-d6, also known as i-Inositol-d6 or myo-Inositol-C-d6, is a deuterated compound of myo-Inositol . Myo-Inositol is involved in cellular signaling and may stimulate tumor cell differentiation . It acts as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Mode of Action

Myo-Inositol-d6 interacts with its targets to bring about changes in the body. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Biochemical Pathways

Myo-Inositol-d6 is involved in several intracellular signaling pathways and physiological processes . It has been proven to modulate interleukin-6 (IL-6) levels in chronic inflammatory diseases and to possess endothelial protective properties . Moreover, myo-Inositol promotes the maturation of pulmonary surfactant phospholipids . Myo-Inositol and D-chiro-inositol are necessary for functions, such as signal transduction, metabolic flux, insulin signaling, regulation of ion-channel permeability, stress response, and embryo development .

Pharmacokinetics

The pharmacokinetics of Myo-Inositol-d6 involves its absorption, distribution, metabolism, and excretion (ADME). The highest myo-inositol concentration was observed in the first hour after oral administration in the serum of all tested rats . Then, the concentration began decreasing immediately after the maximal peak. The inositol concentration continued to decrease, but after 24 hours its level was still higher than before the administration .

Result of Action

The administration of Myo-Inositol-d6 can lead to various molecular and cellular effects. For instance, it has been found that the administration of Myo-Inositol decreases the multiplicity and size of surface tumors . It also plays a key role during phenotypic transitions and developmental phases .

Action Environment

The action, efficacy, and stability of Myo-Inositol-d6 can be influenced by various environmental factors. For example, increasing age, antibiotic use, sugar and refined carbohydrate intake, sodium deficiency, insulin resistance, and type 1 and type 2 diabetes all increase the need for myo-inositol . Furthermore, tissues highest in inositol, such as kidneys, brain, and blood cells, are typically no longer consumed by humans . Thus, from a dietary perspective, our intake of inositol is much lower compared with what humans would have consumed during Palaeolithic times .

生化分析

Biochemical Properties

myo-Inositol-d6 plays a crucial role in various biochemical reactions. It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . It is also involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides . The enzyme myo-inositol-3-phosphate synthase (MIPS) catalyzes the cyclization of d-glucose-6-phosphate to d-myo-inositol-3-phosphate .

Cellular Effects

myo-Inositol-d6 influences various types of cells and cellular processes. It is an important growth-promoting factor of mammalian cells and animals . It regulates cellular processes such as osmoregulation, membrane biogenesis, cytoskeletal organization, membrane trafficking, signal transduction, gene expression, DNA repair, energy metabolism, and autophagy .

Molecular Mechanism

The molecular mechanism of action of myo-Inositol-d6 involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in insulin signaling and hormonal synthesis in the ovaries .

Temporal Effects in Laboratory Settings

The effects of myo-Inositol-d6 over time in laboratory settings include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of myo-Inositol-d6 vary with different dosages in animal models. There is no significant evidence of harm from the dosage during the study, but future studies should monitor for possible adverse symptoms .

Metabolic Pathways

myo-Inositol-d6 is involved in metabolic pathways that include enzymes or cofactors. It is involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides .

Transport and Distribution

myo-Inositol-d6 is transported and distributed within cells and tissues. The Arabidopsis thaliana INOSITOL TRANSPORTER1 (INT1) is a member of a small gene family that includes INT2 to INT4. INT1 is a ubiquitously expressed gene that contributes to the transport of myo-Inositol-d6 .

Subcellular Localization

The subcellular localization of myo-Inositol-d6 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol-d6 typically involves the deuteration of myo-inositol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods: : Industrial production of myo-Inositol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure a high degree of deuteration. The product is then purified through crystallization or chromatography techniques to achieve the desired isotopic purity .

化学反应分析

Types of Reactions: : myo-Inositol-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of myo-Inositol-d6 can lead to the formation of inositol phosphates, while reduction can yield various deuterated inositol derivatives .

相似化合物的比较

Similar Compounds: : Similar compounds to myo-Inositol-d6 include myo-inositol, D-chiro-inositol, and scyllo-inositol. These compounds share a similar six-carbon ring structure but differ in the arrangement of hydroxyl groups and the presence of deuterium atoms .

Uniqueness: : The uniqueness of myo-Inositol-d6 lies in its deuterated form, which provides enhanced stability and sensitivity in analytical techniques. This makes it particularly valuable in research applications where precise measurements and tracing are required .

属性

IUPAC Name |

1,2,3,4,5,6-hexadeuteriocyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])O)([2H])O)([2H])O)([2H])O)([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486646 | |

| Record name | (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68922-44-1 | |

| Record name | (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[4-13C]Glucose](/img/structure/B118824.png)